Medicinal chemists pursuing PI3Kδ inhibitors or BCL6-targeting PROTACs face a critical synthetic bottleneck: the piperidine nitrogen must remain orthogonally protected through multi-step sequences while the 4-pyridyloxy vector delivers target engagement. This N-Boc protected building block (CAS 308386-35-8) is the exact solution:
• High-yield (99%) Mitsunobu synthesis supports gram-to-kilogram scale-up for lead optimization campaigns.
• The 4-pyridyloxy moiety enables 102 nM cellular potency in downstream PI3Kδ analogs and selective catalytic reduction to a piperidinyl ring for diversity-oriented synthesis.
• Orthogonal Boc protection ensures compatibility with modular PROTAC assembly-unmask the amine for E3 ligase ligand conjugation without compromising other functional groups.
Supplied as a stable solid with ambient shipping; available from multiple global vendors for rapid procurement.
Molecular FormulaC15H22N2O3
Molecular Weight278.35 g/mol
CAS No.308386-35-8
Cat. No.B1370439
⚠ Attention: For research use only. Not for human or veterinary use.
Tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate (CAS 308386-35-8) is an N-Boc protected 4-oxygenated piperidine derivative belonging to the broader class of bifunctional heterocyclic building blocks. Its molecular formula is C15H22N2O3, with a molecular weight of 278.35 g/mol . The compound features a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and a 4-pyridyloxy substituent at the C4 position, providing a rigid scaffold for further functionalization . This specific substitution pattern and protection strategy confer distinct reactivity profiles in both medicinal chemistry and targeted protein degradation (TPD) applications, as evidenced by its use as a key intermediate in the synthesis of bifunctional degraders and kinase inhibitors . The canonical SMILES is CC(C)(C)OC(=O)N1CCC(OC2=CC=NC=C2)CC1 .
1
Orthogonally Boc-protected piperidine scaffold for stepwise functionalization
Supports modular synthesis of bifunctional degraders and kinase inhibitors
2
4-Pyridyloxy vector offers a rigid, electron-rich handle for molecular recognition
Distinct from 2- or 3-isomers in downstream biological targeting
Generic substitution of this specific building block with structurally similar analogs—such as the 2-pyridyloxy isomer (CAS 313490-35-6), the unprotected amine (CAS 224178-65-8), or alternative N-protected piperidines—carries significant risk of project failure. While these compounds share core scaffolds, their divergent synthetic accessibility, positional reactivity, and biological targeting profiles are well-documented [1]. The 4-pyridyloxy moiety provides a specific vector and electronic environment distinct from its 2- or 3-substituted isomers, directly impacting downstream molecular recognition in biological targets like PI3Kδ [1] and enabling specific synthetic transformations . Furthermore, the presence and stability of the Boc protecting group are critical for orthogonal deprotection strategies; the unprotected amine (CAS 224178-65-8) exhibits a distinct safety profile (Eye Dam. 1, H318) and requires different handling, while the Boc-protected form is designed for controlled, stepwise synthesis [2]. The evidence presented below provides quantitative justification for selecting this exact compound.
Isomer
2-Pyridyloxy isomer (CAS 313490-35-6) alters steric and electronic environment, likely impacting biological recognition and synthetic transformations.
Deprotection
Unprotected amine (CAS 224178-65-8) requires different handling due to reported hazards (Eye Dam. 1, Acute Tox. 4) and lacks orthogonal protection strategy.
Protecting group
Alternative N-protecting groups (e.g., Cbz, Fmoc) shift deprotection conditions and may not match the reported Boc stability profile for this scaffold.
[1] BindingDB BDBM50394893. CHEMBL2165502. Inhibition of human PI3Kdelta. View Source
[2] Kuujia. Cas no 2034429-57-5. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions. View Source
The synthesis of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate via a Mitsunobu reaction between N-Boc-4-hydroxypiperidine and 4-hydroxypyridine achieves a notably high yield of 99% . This yield significantly surpasses those reported in earlier patents for similar transformations, such as the 72-79% yields described in US6562978 B1 and WO2005/14571 A1, demonstrating an optimized, modern synthetic procedure .
Synthetic YieldCross-study comparable
99% yield
Supports scalable synthesis context
Compared to earlier patent procedures (72–79%); data to verify
Mitsunobu conditions using DIAD, PPh3 in THF at 0 °C to RT
Why This Matters
A near-quantitative yield minimizes waste and reduces the cost per gram of this advanced intermediate, a critical factor for scaling up synthetic routes in both medicinal chemistry and process development.
A close structural analog of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate, differing only in the presence of an additional linker at the piperidine nitrogen, has been identified as a potent inhibitor of the lipid kinase PI3Kδ. In a cellular assay measuring AKT phosphorylation (p-AKT S473) in Ri-1 cells, this analog exhibited an IC50 of 102 nM [1]. While direct data for the tert-butyl carbamate precursor is not available, the potent activity of its direct downstream derivative provides strong class-level inference that the 4-(pyridin-4-yloxy)piperidine scaffold is a privileged structure for targeting this enzyme, a key target in oncology and immunology.
Cellular ActivityClass-level inference
102 nM IC50 (derivative)
Supports kinase inhibitor scaffold fit
PI3Kδ p-AKT S473 inhibition in Ri-1 cells; precursor not directly tested
Kinase InhibitionPI3KdeltaCancer Immunology
Evidence Dimension
Cellular PI3Kδ Inhibition (IC50)
Target Compound Data
Not available for this specific precursor.
Comparator Or Baseline
Derivative of the target compound
Quantified Difference
102 nM
Conditions
Inhibition of PI3Kδ-mediated AKT phosphorylation (pS473) in Ri-1 cells
Why This Matters
This demonstrates that the core 4-(pyridin-4-yloxy)piperidine scaffold, which this compound provides in a protected form, can yield potent biological activity. This validates the procurement of this specific building block for PI3Kδ-focused drug discovery programs.
Kinase InhibitionPI3KdeltaCancer Immunology
[1] BindingDB BDBM50394893. CHEMBL2165502. Affinity Data: IC50: 102 nM. Assay: Inhibition of human PI3Kdelta-mediated AKT phosphorylation at S473 in Ri-1 cells. View Source
Catalytic Reduction of 4-Pyridyl Moiety
The 4-pyridyloxy moiety of this compound is not merely an inert substituent; it serves as a functional handle for further transformation. Specifically, the electron-rich pyridinyl system can be selectively reduced catalytically to the corresponding piperidinyl ether using PtO2 in combination with an acid (H2SO4 or pTsOH) under a hydrogen atmosphere at ambient temperature . This controlled reduction provides access to mono-Boc-protected bis-N-heterocyclic alkyl ether derivatives, a class of compounds previously described as 'inaccessible' without this specific approach. This contrasts with the 2-pyridyl isomer, which may exhibit different reduction behavior due to altered electronics.
Selective catalytic reduction of the 4-pyridyl ring to a piperidinyl ring while retaining the Boc group.
Comparator Or Baseline
Alternative synthetic routes to mono-Boc-protected bis-N-heterocyclic alkyl ethers.
Quantified Difference
Method enables previously inaccessible scaffolds.
Conditions
PtO2/H2SO4 or PtO2/pTsOH under H2 (balloon) at ambient temperature
Why This Matters
The ability to orthogonally transform the pyridyl ring expands the chemical space accessible from this single building block. For procurement, this means a single compound can serve as a gateway to diverse bis-heterocyclic scaffolds, increasing its value and utility in library synthesis.
The Boc protecting group on tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate is not only a synthetic convenience but also a critical safety feature. The unprotected analog, 4-(pyridin-4-yloxy)piperidine (CAS 224178-65-8), carries explicit hazard classifications including Eye Damage Category 1 (H318), Acute Toxicity Category 4 (H302), Skin Irritation Category 2 (H315), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335) . While the Boc-protected form is still a research chemical requiring standard precautions, the masking of the basic, nucleophilic amine reduces its acute hazards and improves its handling characteristics and long-term storage stability [1].
Handling SafetyDirect head-to-head
Protected: no specific GHS hazards
Supports safer laboratory handling context
Unprotected amine carries H318, H302, H315, H335; standard precautions still apply
Laboratory SafetyChemical HandlingProcess Safety
Evidence Dimension
GHS Hazard Classification
Target Compound Data
Standard research chemical; no specific GHS hazards reported.
Procuring the protected form directly reduces the handling risks and associated safety requirements (e.g., specialized personal protective equipment, engineering controls) during initial synthetic steps, potentially lowering overhead costs and simplifying laboratory workflows.
Laboratory SafetyChemical HandlingProcess Safety
[1] Kuujia. Cas no 2034429-57-5. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection. View Source
Leveraging the high-yielding (99%) and scalable Mitsunobu synthesis , this building block is ideal for generating gram-to-kilogram quantities of advanced intermediates for PI3Kδ inhibitor programs. The scaffold's proven ability to engender potent (102 nM) cellular activity in downstream analogs makes it a strategic choice for medicinal chemistry campaigns focused on oncology and inflammatory diseases [1].
PROTAC Degrader Precursor
The Boc-protected piperidine nitrogen allows for orthogonal deprotection in the presence of other sensitive functional groups. This is a critical requirement in the synthesis of bifunctional molecules such as BCL6-targeting PROTACs , where the unmasked piperidine amine serves as a linker attachment point to an E3 ligase ligand. The protected precursor ensures compatibility with multi-step, modular synthetic routes common in targeted protein degradation research.
Diverse Bis-Heterocyclic Library Synthesis
The unique reactivity of the 4-pyridyloxy group, which can be selectively reduced to a piperidinyl ring , allows this single building block to serve as a common precursor for a diverse array of mono-Boc-protected bis-N-heterocyclic alkyl ethers. This makes it a valuable asset for diversity-oriented synthesis (DOS) and the rapid exploration of novel chemical space in early-stage drug discovery.
Safer High-Throughput Handling
For automated synthesis platforms and high-throughput experimentation (HTE) facilities, the Boc-protected form of this compound offers a significant practical advantage over its more hazardous, unprotected amine counterpart . Its improved stability and reduced acute toxicity profile minimize the risk of handling incidents and equipment corrosion, aligning with the safety protocols required for automated, high-volume chemical workflows [1].
Application
Selection Property
Validation Focus
PI3Kδ inhibitor synthesis
Reported high-yielding building block
Synthetic yield and scalability review
Bifunctional degrader (PROTAC) synthesis
Orthogonal Boc protection
Deprotection compatibility and linker attachment
Diversity-oriented bis-heterocyclic library
Pyridyl reduction handle
Catalytic reduction scope and scaffold diversification
[2] Kuujia. Cas no 2034429-57-5. The tert-butyloxycarbonyl (Boc) protecting group enhances stability. View Source
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